Raptinal

Apoptosis Kinetics Caspase-3

Raptinal bypasses BAX/BAK/BOK to trigger MOMP within minutes—unlike staurosporine or BH3 mimetics (e.g., ABT-737) requiring hours. It directly activates caspase-3, delivering ~80% cell death in 2h (IC50 0.7–3.4 µM), and remains fully active in BAX/BAK-KO cells where ABT-737 fails. Favorable in vivo tolerability (no hematologic toxicity at ≤60 mg/kg i.v.), defined PK (t1/2≈92 min), and intrinsic PANX1 inhibition make it ideal for HTS, resistant cancer models, and PANX1 studies. Use at 10 µM for caspase-3 activation in 1h.

Molecular Formula C28H18O2
Molecular Weight 386.4 g/mol
Cat. No. B1678814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaptinal
SynonymsRaptinal
Molecular FormulaC28H18O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C=O)C4(C5=CC=CC=C5C6=CC=CC=C64)C=O
InChIInChI=1S/C28H18O2/c29-17-27(23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)28(18-30)25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-18H
InChIKeyGLANOOJJBKXTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Raptinal Procurement Guide: Rapid Apoptosis Inducer for Intrinsic Pathway Research


Raptinal (CAS 1176-09-6) is a small-molecule apoptosis inducer that directly activates the intrinsic mitochondrial pathway, triggering cytochrome c release and caspase-3 activation within minutes [1]. It is a fluorene derivative that bypasses upstream initiator caspases (caspase-8 and -9) to rapidly execute apoptotic cell death, distinguishing it from traditional kinase inhibitors or BH3 mimetics [2]. Raptinal exhibits broad-spectrum cytotoxicity across both cancer and non-cancer cell lines, with 24-hour IC50 values ranging from 0.7 to 3.4 µM, and demonstrates in vivo tumor growth inhibition in murine models without causing hematologic toxicity .

Why Generic Apoptosis Inducers Cannot Replace Raptinal in Time-Sensitive Assays


Substituting Raptinal with generic apoptosis inducers like staurosporine or BH3 mimetics (e.g., ABT-737) introduces unacceptable variability in experimental timelines and mechanistic outcomes. Unlike Raptinal, which bypasses BAX/BAK/BOK pore formation to trigger mitochondrial outer membrane permeabilization (MOMP) within minutes, conventional agents rely on upstream signaling cascades that require hours to manifest and are often nullified in BAX/BAK-deficient models [1]. This mechanistic divergence renders Raptinal uniquely suited for assays requiring rapid, synchronized apoptosis or for probing mitochondrial dysfunction in apoptosis-resistant cells, where substitution with other inducers would yield false negatives or confounded kinetic data [2].

Raptinal Quantitative Differentiation: Head-to-Head Performance Data vs. Key Comparators


Apoptosis Induction Kinetics: Raptinal vs. Staurosporine and Camptothecin

Raptinal induces intrinsic apoptosis significantly faster than both staurosporine and camptothecin. In a time-course analysis of U-937 cell viability, treatment with 10 µM Raptinal resulted in approximately 80% loss of viability after just 2 hours, while staurosporine and camptothecin required >6 hours to achieve comparable levels of cell death at the same concentration [1]. Immunoblot analysis further confirmed that Raptinal (10 µM) promoted more prominent procaspase-3 cleavage and PARP-1 activation within 1 hour compared to 25 other mechanistically diverse toxins, including staurosporine [2].

Apoptosis Kinetics Caspase-3

MOMP Mechanism: BAX/BAK Independence vs. BH3 Mimetics (e.g., ABT-737)

Raptinal triggers cytochrome c release and intrinsic apoptosis in a BAX/BAK/BOK-independent manner, a critical distinction from BH3 mimetics like ABT-737 that require functional BAX/BAK for activity [1]. In BAX/BAK/BOK triple-knockout A549 cells, sublethal Raptinal treatment (5 µM) still induced ATF4 expression within 4 hours, whereas combination treatment with ABT-737 (1.5 µM) and S63845 (3 µM) failed to elicit a response under identical conditions [2]. This demonstrates Raptinal's ability to bypass the canonical mitochondrial pore-forming machinery, maintaining efficacy in cells with defective or downregulated BAX/BAK.

Mitochondria MOMP Apoptosis Resistance

Broad-Spectrum Cytotoxicity: 24-Hour IC50 Profile Across 22 Cell Lines

Raptinal exhibits consistent and potent cytotoxicity across a diverse panel of 22 cancer and non-cancer cell lines, with 24-hour IC50 values ranging from 0.7 to 3.4 µM . This narrow IC50 range indicates broad-spectrum activity with relatively uniform potency, in contrast to agents like staurosporine, which display greater cell line-dependent variability in apoptosis induction kinetics and potency . In a direct head-to-head assessment on HepG2 hepatocellular carcinoma cells, Raptinal demonstrated an IC50 of 0.62 µM, significantly lower than its IC50 against MCF-7 (4.03 µM) and HCT-116 (92.3 µM) cells, highlighting its selective potency for certain cancer types [1].

Cytotoxicity IC50 Cancer Cell Lines

In Vivo Efficacy: Tumor Growth Inhibition vs. Standard Chemotherapeutics

Raptinal demonstrates significant in vivo anticancer activity in multiple syngeneic murine tumor models. Intraperitoneal administration of Raptinal (20 mg/kg, once daily) reduced B16-F10 melanoma tumor volume by approximately 60% over 6 days and inhibited 4T1 breast cancer tumor growth by 50% . In a separate study, Raptinal treatment (20 mg/kg, daily for 4 consecutive days) delayed melanoma tumor progression in a GSDME-dependent pyroptosis model [1]. These in vivo effects are comparable to or exceed those reported for established chemotherapeutic agents in the same models, establishing Raptinal as a viable tool for preclinical in vivo apoptosis studies.

In Vivo Tumor Model Melanoma

Pharmacokinetic and Tolerability Profile: Intravenous Dosing in Mice

Raptinal exhibits favorable pharmacokinetic properties for in vivo experimental use. Following a single intravenous dose of 37.5 mg/kg in C57BL/6 mice, Raptinal achieved a peak plasma concentration (Cmax) of 54.4 ± 0.9 µg/mL and an elimination half-life (t1/2) of 92.1 ± 5.8 minutes . Notably, single intravenous doses across a wide range (15-60 mg/kg) were well tolerated and did not induce hematologic toxicity when assessed 7 days post-administration [1]. This contrasts with many chemotherapeutic agents that induce significant myelosuppression at comparable dose levels, positioning Raptinal as a safer alternative for repeated in vivo dosing regimens.

Pharmacokinetics In Vivo Tolerability Half-life

PANX1 Inhibition: Unique Dual-Function Activity vs. Anti-FAS Apoptosis Inducer

Raptinal uniquely couples rapid apoptosis induction with inhibition of pannexin-1 (PANX1) channels, a property not shared by canonical apoptosis inducers. In Jurkat T cells, Raptinal treatment (5-10 µM) resulted in significantly lower ATP release compared to treatment with anti-FAS antibody (250 ng/mL), a classic extrinsic pathway inducer [1]. The level of ATP release with Raptinal was comparable to that observed when anti-FAS was co-treated with the PANX1 inhibitor trovafloxacin (20 µM), confirming Raptinal's intrinsic PANX1 inhibitory activity [2]. This dual function alters the downstream immunological consequences of cell death, including reduced formation of apoptotic cell-derived extracellular vesicles and diminished NLRP3 inflammasome activation .

PANX1 ATP Release Apoptotic Bodies

Raptinal Application Scenarios: Where Its Unique Properties Deliver Maximum Value


Rapid, Synchronized Apoptosis in High-Throughput Screening

Raptinal's ability to induce ~80% cell death within 2 hours (versus >6 hours for staurosporine) makes it the optimal apoptosis inducer for high-throughput screening campaigns requiring rapid, synchronized apoptotic onset. This temporal compression minimizes well-to-well variability and reduces overall assay time, directly improving data quality and throughput [1]. Use Raptinal at 10 µM for robust caspase-3 activation within 1 hour across multiple cell lines [2].

Apoptosis Studies in BAX/BAK-Deficient or Chemoresistant Cancer Models

Raptinal uniquely bypasses the requirement for BAX/BAK/BOK pore formation to trigger MOMP and cytochrome c release. This property is essential for studying apoptosis in models where these gatekeepers are mutated, downregulated, or functionally compromised—a hallmark of many therapy-resistant cancers [1]. Employ Raptinal at 5-10 µM to induce mitochondrial apoptosis even in BAX/BAK double-knockout cells, where BH3 mimetics like ABT-737 are completely inactive [2].

In Vivo Preclinical Tumor Efficacy Studies Requiring Repeated Dosing

Raptinal's favorable in vivo tolerability profile—no hematologic toxicity at single i.v. doses up to 60 mg/kg—enables repeated administration in murine tumor models without confounding myelosuppression [1]. Administer Raptinal at 20 mg/kg i.p. daily to achieve 50-60% tumor growth inhibition in B16-F10 melanoma and 4T1 breast cancer models over 4-6 days [2]. Its defined PK (t1/2 ≈ 92 min) facilitates rational dosing interval design .

Investigating PANX1-Dependent Apoptotic Processes (ATP Release, ApoBD Formation)

Raptinal's intrinsic PANX1 inhibitory activity, combined with rapid apoptosis induction, makes it the ideal tool for dissecting PANX1-dependent events during cell death. Unlike anti-FAS, which triggers robust ATP release, Raptinal suppresses this 'find-me' signal to levels comparable to specific PANX1 inhibitors [1]. This dual function simplifies experimental design by eliminating the need for additional PANX1 modulators and provides a clean system for studying the immunological consequences of PANX1 inhibition during apoptosis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raptinal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.